An In-depth Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a key heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, comprising a reactive chloropyrimidine core and a chiral ethanol substituent, make it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. While detailed experimental data for this specific molecule is not extensively published, this guide consolidates available information and provides insights based on the well-established chemistry of related pyrimidine derivatives.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is well-recognized by biological systems. This inherent biocompatibility, combined with the ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive framework for the design of new drugs.[3]
The introduction of a chlorine atom at the 2-position of the pyrimidine ring, as seen in 1-(2-chloropyrimidin-5-yl)ethan-1-ol, provides a reactive handle for further functionalization. This, combined with the chiral secondary alcohol, offers multiple points for stereoselective modification, allowing for the exploration of a diverse chemical space in the pursuit of potent and selective therapeutic agents.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [4] |
| Molecular Weight | 158.58 g/mol | [4] |
| CAS Number | 1279822-48-8 (racemate) | [5] |
| 2198170-28-2 ((R)-enantiomer) | ||
| 1802151-33-2 ((S)-enantiomer) | ||
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 0.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 1 | [4] |
Note: Most properties are computed and should be considered as estimates. Experimental verification is recommended.
Synthesis and Purification
A definitive, step-by-step experimental protocol for the synthesis of 1-(2-chloropyrimidin-5-yl)ethan-1-ol is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles, two primary synthetic routes are plausible:
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Reduction of a Ketone Precursor: The reduction of 2-chloro-5-acetylpyrimidine would yield the target alcohol.
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Grignard Addition to an Aldehyde Precursor: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-chloropyrimidine-5-carbaldehyde would also produce the desired product.
Proposed Synthetic Workflow: Ketone Reduction
This protocol is a generalized procedure based on standard ketone reduction methods and should be optimized for specific laboratory conditions.
Figure 1: Proposed workflow for the synthesis of 1-(2-chloropyrimidin-5-yl)ethan-1-ol via ketone reduction.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-acetylpyrimidine (1.0 eq) in anhydrous methanol or ethanol.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-chloropyrimidin-5-yl)ethan-1-ol.
Reactivity Profile
The reactivity of 1-(2-chloropyrimidin-5-yl)ethan-1-ol is dominated by the electrophilic nature of the 2-chloropyrimidine ring and the nucleophilicity of the hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens activates the C2 position for attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for the elaboration of the pyrimidine core in drug discovery programs.[6]
Figure 2: General scheme for the SNAr reaction of 1-(2-chloropyrimidin-5-yl)ethan-1-ol.
The SNAr reaction is a powerful tool for building molecular complexity. For example, reaction with a primary or secondary amine would yield the corresponding 2-aminopyrimidine derivative, a common motif in kinase inhibitors.
Reactions of the Hydroxyl Group
The secondary alcohol functionality can undergo a range of standard transformations, including:
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Oxidation: Oxidation to the corresponding ketone, 2-chloro-5-acetylpyrimidine.
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Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers.
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Mitsunobu Reaction: Inversion of the stereocenter, if a chiral starting material is used.
Analytical Characterization
The structural elucidation and purity assessment of 1-(2-chloropyrimidin-5-yl)ethan-1-ol would typically involve a combination of spectroscopic and chromatographic techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyrimidine ring. - A quartet for the methine proton (CH-OH). - A doublet for the methyl group. - A broad singlet for the hydroxyl proton (exchangeable with D₂O). |
| ¹³C NMR | - Resonances for the carbon atoms of the pyrimidine ring. - A resonance for the methine carbon. - A resonance for the methyl carbon. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight (158.58 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching and aromatic C=C and C=N stretching bands. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak for the pure compound, with retention time dependent on the column and mobile phase used. Purity can be determined by peak area integration. |
Applications in Drug Discovery
The primary application of 1-(2-chloropyrimidin-5-yl)ethan-1-ol is as a versatile intermediate in the synthesis of biologically active molecules. The pyrimidine scaffold is a common feature in a wide array of approved drugs and clinical candidates.[7]
Case Study: GPR119 Agonists
Safety and Handling
Based on available safety data sheets for 1-(2-chloropyrimidin-5-yl)ethan-1-ol and related compounds, the following precautions should be observed:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly-closed container in a cool, dry place.
-
Conclusion
1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, with a reactive chloropyrimidine ring and a modifiable ethanol side chain, provides medicinal chemists with a versatile platform for generating diverse molecular libraries. While a comprehensive experimental dataset for this specific molecule is not widely published, this guide provides a solid foundation for its synthesis, handling, and application based on the well-established principles of pyrimidine chemistry. Further research to fully characterize this compound and explore its utility in drug discovery is warranted.
References
- A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discovery. Benchchem. Accessed December 31, 2025.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Published August 1, 2022.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Published online.
- Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. Published 2014-2015.
- (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem. Accessed December 31, 2025.
- An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives. Benchchem. Accessed December 31, 2025.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Published December 29, 2025.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem. Accessed December 31, 2025.
- 1-(2-Chloropyrimidin-5-yl)ethan-1-ol Safety Data Sheet. AK Scientific, Inc. Accessed December 31, 2025.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Accessed December 31, 2025.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Published April 3, 2025.
Sources
- 1. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1S)-1-(2-chloropyrimidin-5-yl)ethanol | C6H7ClN2O | CID 118263113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1279822-48-8|1-(2-Chloropyrimidin-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
